molecular formula C4H6N2S2 B12906001 3-(Methylsulfanyl)-1,2-thiazol-5-amine CAS No. 67209-07-8

3-(Methylsulfanyl)-1,2-thiazol-5-amine

Cat. No.: B12906001
CAS No.: 67209-07-8
M. Wt: 146.2 g/mol
InChI Key: ZUUNBIXYOSJXNQ-UHFFFAOYSA-N
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Description

3-(Methylthio)isothiazol-5-amine is an organic compound with the molecular formula C4H6N2S2. It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)isothiazol-5-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method is the reaction of 3-mercaptopropionic acid with amides, followed by cyclization using chlorination or oxidation .

Industrial Production Methods: Industrial production of 3-(Methylthio)isothiazol-5-amine often involves large-scale synthesis using readily available carboxylic acid precursors. The process includes the preparation of amides, followed by cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)isothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Methylthio)isothiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 3-(Methylthio)isothiazol-5-amine is attributed to its ability to inhibit life-sustaining enzymes, particularly those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparison with Similar Compounds

  • Methylisothiazolinone (MIT)
  • Chloromethylisothiazolinone (CMIT)
  • Benzisothiazolinone (BIT)
  • Octylisothiazolinone (OIT)
  • Dichlorooctylisothiazolinone (DCOIT)

Comparison: 3-(Methylthio)isothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other isothiazolinones. While compounds like MIT and CMIT are widely used as preservatives, 3-(Methylthio)isothiazol-5-amine’s unique structure allows for specialized applications in scientific research and industrial biocides .

Properties

CAS No.

67209-07-8

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

3-methylsulfanyl-1,2-thiazol-5-amine

InChI

InChI=1S/C4H6N2S2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3

InChI Key

ZUUNBIXYOSJXNQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=C1)N

Origin of Product

United States

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